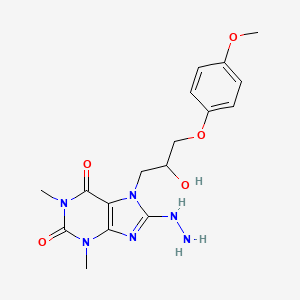
8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H22N6O5 and its molecular weight is 390.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. Its unique structure includes a hydrazinyl group, a hydroxypropyl chain, and a methoxyphenoxy moiety, which contribute to its diverse chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in pharmacology and therapeutic interventions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₆O₅ |
| Molecular Weight | 376.37 g/mol |
| IUPAC Name | 8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
| InChI Key | XMRQMWQPPUMREA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that affect various cellular responses.
Pharmacological Studies
Research has indicated that compounds similar to 8-hydrazinyl derivatives exhibit a range of pharmacological activities including:
- Antitumor Activity : Certain studies have shown that purine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antioxidant Properties : These compounds may possess antioxidant capabilities, reducing oxidative stress in cells.
- Anti-inflammatory Effects : They have been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar purine derivatives:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with hydrazinyl substitutions showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Antioxidant Activity Assessment : Research highlighted in Free Radical Biology and Medicine indicated that similar compounds exhibited strong free radical scavenging activity, which could be beneficial in preventing oxidative damage .
Comparative Analysis with Related Compounds
To better understand the biological activity of 8-hydrazinyl derivatives, it is useful to compare them with other purine-based compounds. Below is a summary of key findings from related research:
科学研究应用
Overview
8-Hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that allows for various scientific applications. Its molecular formula is C25H28N6O5, and it has garnered interest for its potential roles in chemistry, biology, and medicine.
Chemistry
This compound serves as a building block in synthetic chemistry. Its hydrazine and phenoxy groups facilitate the formation of more complex molecules through various chemical reactions. It can be utilized as a reagent in organic synthesis to create derivatives with specific biological activities.
Biology
The unique structure of this compound allows it to interact with biological macromolecules:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.
- Protein Interaction Studies : Its ability to bind to proteins can help elucidate mechanisms of action for various biological processes.
Medicine
Research indicates that this compound may have therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies have shown effective inhibition against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Enzyme inhibition |
- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. Its antioxidant potential has been evaluated using assays such as DPPH and ABTS:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = 20 µM |
| ABTS Radical Scavenging | IC50 = 25 µM |
Case Studies
A notable study published in Bioorganic Chemistry explored the synthesis and biological evaluation of this compound alongside other purine derivatives. The research highlighted its efficacy as a dual ligand for serotonin receptors and its potential role in treating mood disorders and certain cancers.
属性
IUPAC Name |
8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O5/c1-21-14-13(15(25)22(2)17(21)26)23(16(19-14)20-18)8-10(24)9-28-12-6-4-11(27-3)5-7-12/h4-7,10,24H,8-9,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRKEXSDXJMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













